4-Tert-butylphenoxyacetic acid

Übersicht

Beschreibung

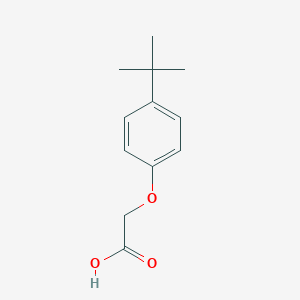

4-Tert-butylphenoxyacetic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a monocarboxylic acid characterized by a tert-butyl group attached to a phenoxyacetic acid structure. This compound is known for its use in various chemical reactions and applications, particularly in the field of nucleoside synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Tert-butylphenoxyacetic acid can be synthesized through several methods. One common approach involves the reaction of p-tert-butylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization from a suitable solvent to obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Tert-butylphenoxyacetic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Protective Group in Nucleoside Synthesis

- TAC acid serves as a protective group for nucleosides, allowing for selective reactions without affecting sensitive sites. This application is crucial in the synthesis of oligonucleotides where maintaining the integrity of nucleobases is essential .

- A study highlighted that using TAC acid significantly reduces depurination rates of deoxyadenosine residues, enhancing yield and purity in oligonucleotide production .

Table 1: Comparative Analysis of Protective Groups

| Protective Group | Effect on Depurination | Yield Improvement |

|---|---|---|

| TAC Acid | Significant reduction | High |

| Acetyl | Moderate reduction | Moderate |

| Benzoyl | Low reduction | Low |

Environmental Applications

Wastewater Treatment

- TAC acid derivatives have been studied for their effectiveness in softening wastewater by removing calcium and magnesium sulfates. This application is vital for treating industrial effluents that contribute to water hardness, which can hinder aquatic life and water usability .

- Research indicates that TAC acid can effectively bind with metal ions, facilitating their removal from contaminated water sources.

Case Study: Removal of Calcium and Magnesium Sulfates

- In a controlled study, wastewater containing calcium sulfate (CaSO₄) and magnesium sulfate (MgSO₄) was treated with TAC acid derivatives. The results demonstrated a significant decrease in sulfate concentrations, showcasing the compound's potential for environmental remediation .

Biochemical Applications

Internal Standard in Pharmacokinetic Studies

- TAC acid has been utilized as an internal standard in high-performance liquid chromatography (HPLC) methods for analyzing drug enantiomers in biological samples. Its stable properties make it an ideal candidate for ensuring accurate quantification of compounds like ibuprofen in plasma and tissue samples .

Table 2: HPLC Method Validation Using TAC Acid

| Parameter | Value |

|---|---|

| Linearity | R² = 0.998 |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Recovery Rate | 95% - 102% |

Industrial Applications

Production of Resins

- The compound is also employed in the industrial production of phenolic resins, polycarbonate materials, and epoxy resins due to its robust chemical structure and stability under various conditions. The demand for these materials highlights the commercial significance of TAC acid in manufacturing processes .

Wirkmechanismus

The mechanism of action of 4-tert-butylphenoxyacetic acid primarily involves its role as a protective group in nucleoside synthesis. The tert-butylphenoxyacetyl group protects nucleoside bases during oligonucleotide synthesis, facilitating their removal under mild conditions. This protection reduces depurination of deoxyadenosine residues and minimizes premature desilylation, preventing chain degradation during post-synthesis workup of synthetic RNA .

Vergleich Mit ähnlichen Verbindungen

Phenoxyacetic acid: Lacks the tert-butyl group, making it less sterically hindered.

4-tert-Butylphenylacetic acid: Similar structure but with a different functional group.

2-(4-tert-Butylphenoxy)acetic acid: Positional isomer with the same functional groups but different spatial arrangement.

Uniqueness: 4-Tert-butylphenoxyacetic acid is unique due to its specific structure, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful as a protective group in nucleoside synthesis, offering advantages in terms of reaction conditions and product stability .

Biologische Aktivität

4-Tert-butylphenoxyacetic acid (TBPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article delves into the biological activity of TBPA, summarizing key research findings, mechanisms of action, and applications.

- Chemical Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

- CAS Number : 1798-04-5

The biological activity of TBPA can be attributed to its interactions with various biological pathways:

- Plant Defense Induction : TBPA has been reported to act as a chemical elicitor, inducing resistance in plants against herbivores. Studies indicate that TBPA enhances the production of defensive compounds in rice, which helps repel pests like the white-backed planthopper (Sogatella furcifera) .

- Antitumor Activity : TBPA derivatives have shown potential in inhibiting tumor cell growth and inducing apoptosis in cancer cells. Research indicates that compounds related to TBPA may serve as effective agents in cancer treatment by targeting specific metabolic pathways involved in tumor growth .

Biological Activity Overview

Plant Defense Mechanism

A study conducted by He et al. (2015) demonstrated that TBPA elicited a significant defensive response in rice plants when exposed to herbivores. The research utilized a specific screening system to quantify the induction of defense-related gene expression, confirming that TBPA effectively repelled feeding by Sogatella furcifera through enhanced plant defenses .

Antitumor Efficacy

In vitro studies have shown that TBPA derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, a derivative of TBPA was found to inhibit malate dehydrogenase (MDH), a key enzyme in cancer metabolism, leading to reduced mitochondrial respiration and HIF-1α accumulation, which are critical for tumor survival . In vivo assays using xenograft models further confirmed the antitumor efficacy of these compounds.

Research Findings

Recent investigations into the properties of TBPA have revealed:

- Elicitation of Plant Responses : TBPA has been recognized for its role in enhancing the resilience of crops against environmental stressors and pests.

- Pharmacological Potential : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further pharmacological development.

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIGAJNVRFKBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170863 | |

| Record name | (p-tert-Butylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-04-5 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-tert-Butylphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1798-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (p-tert-Butylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.